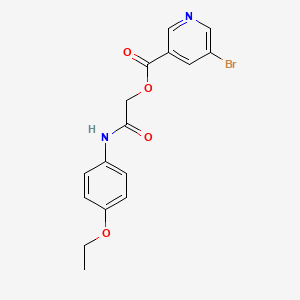

2-((4-ethoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate

Description

2-((4-ethoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate is a synthetic organic compound featuring a nicotinate ester core substituted with a bromine atom at the 5-position of the pyridine ring. The ester moiety is linked to a 2-oxoethyl group functionalized with a 4-ethoxyphenylamine substituent. This structure integrates key functional groups:

- 2-Oxoethyl group: Introduces a ketone, influencing hydrogen bonding and metabolic stability.

- 4-Ethoxyphenylamino: An aromatic amine with an ethoxy group, modulating lipophilicity and electronic properties.

Properties

IUPAC Name |

[2-(4-ethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c1-2-22-14-5-3-13(4-6-14)19-15(20)10-23-16(21)11-7-12(17)9-18-8-11/h3-9H,2,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBJHQJGMPROGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-bromonicotinic acid and 4-ethoxyaniline.

Coupling Reaction: The 5-bromonicotinic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-ethoxyaniline to form the amide bond.

Esterification: The resulting intermediate is then esterified using ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted nicotinates with various functional groups.

Scientific Research Applications

2-((4-ethoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

Material Science: This compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-((4-ethoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Key Observations:

The 2-oxoethyl group introduces a ketone, absent in but present in , which may increase hydrogen-bonding capacity and metabolic stability.

Functional Group Impact :

Biological Activity

The compound 2-((4-ethoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate is a derivative of nicotinic acid and has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Bromonicotinate : The bromination of nicotinic acid leads to the formation of 5-bromonicotinic acid.

- Esterification : The carboxylic acid group is converted into an ester using an appropriate alcohol.

- Amidation : The ethoxyphenyl amine is introduced to form the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, showing effective inhibition at certain concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was observed in macrophage cell lines treated with lipopolysaccharide (LPS), indicating potential use in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of derivatives including this compound showed enhanced antimicrobial activity when halogen substituents were present on the aromatic ring. The presence of bromine was particularly noted to increase potency against Gram-positive bacteria .

- Case Study on Anti-inflammatory Effects : In a controlled experiment, the compound was administered to LPS-stimulated macrophages. Results indicated a significant reduction in nitric oxide production, suggesting that the compound could modulate inflammatory responses effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.